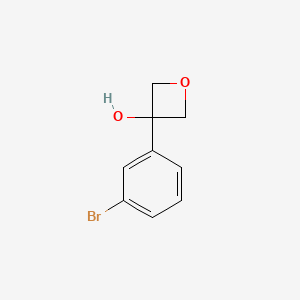

3-(3-Bromophenyl)oxetan-3-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromophenyl)oxetan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-8-3-1-2-7(4-8)9(11)5-12-6-9/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFCZNOBTKPTHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC(=CC=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309417 | |

| Record name | 3-(3-Bromophenyl)-3-oxetanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379811-98-9 | |

| Record name | 3-(3-Bromophenyl)-3-oxetanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Bromophenyl)-3-oxetanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-(3-Bromophenyl)oxetan-3-ol: A Technical Guide for Advanced Drug Discovery

Introduction: The Strategic Value of the Oxetane Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among the saturated heterocycles that have garnered significant attention, the oxetane ring stands out for its unique conformational and electronic characteristics.[1][2] This strained four-membered ether is not merely a structural curiosity but a powerful tool for medicinal chemists. It can act as a bioisosteric replacement for gem-dimethyl and carbonyl groups, often leading to dramatic improvements in aqueous solubility, metabolic stability, and lipophilicity without the associated liabilities of its counterparts.[1][2] The incorporation of an oxetane can modulate the pKa of adjacent amines and provide a three-dimensional vector for exploring chemical space, enhancing target affinity and optimizing pharmacokinetic profiles.[1][2]

The 3-aryl-oxetan-3-ol scaffold, in particular, is a valuable building block, combining the benefits of the oxetane ring with a functional handle (the tertiary alcohol) for further elaboration and an aryl group for diverse pharmacophoric interactions. This guide provides an in-depth, field-proven protocol for the synthesis of a key exemplar of this class, 3-(3-Bromophenyl)oxetan-3-ol, intended for researchers, scientists, and drug development professionals.

Core Synthetic Strategy: Nucleophilic Addition of a Grignard Reagent to Oxetan-3-one

The most direct and reliable method for the synthesis of this compound is the nucleophilic addition of a Grignard reagent to the carbonyl of oxetan-3-one. This classic organometallic reaction is a cornerstone of carbon-carbon bond formation and is ideally suited for this transformation.

The logic of this approach is threefold:

-

Convergent Synthesis: The two key fragments, the aryl halide and the oxetane core, are brought together in a single, high-yielding step.

-

Precursor Accessibility: The starting materials, 1,3-dibromobenzene and oxetan-3-one, are either commercially available or can be synthesized via established, reliable procedures.

-

Predictable Reactivity: The mechanism of Grignard addition to a ketone is well-understood, allowing for rational control of reaction parameters to maximize yield and minimize side-product formation.

The overall synthetic pathway is depicted below:

Sources

physicochemical properties of 3-(3-Bromophenyl)oxetan-3-ol

An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-Bromophenyl)oxetan-3-ol

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Oxetane Moiety in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged as a powerful and increasingly utilized motif in drug design.[1][2] Initially explored as a bioisosteric replacement for gem-dimethyl and carbonyl groups, the oxetane's unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure has proven invaluable.[1][2][3] Its incorporation into drug candidates can profoundly enhance aqueous solubility, modulate lipophilicity, improve metabolic stability, and fine-tune the basicity of adjacent amines without significant lipophilicity penalties.[1][3][4]

This guide focuses on a specific, functionalized oxetane: This compound . This compound serves as an exemplary building block, combining the property-enhancing oxetane core with a synthetically versatile bromophenyl group. Understanding its core physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its rational application in drug discovery campaigns, enabling researchers to predict its behavior in biological systems and to design more effective and safer therapeutics. This document provides a comprehensive analysis of these properties, grounded in established experimental methodologies, to support researchers, scientists, and drug development professionals.

Core Molecular Identity and Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent characterization. This compound is a solid at room temperature, possessing a unique combination of a rigid oxetane ring, a tertiary alcohol, and a substituted aromatic system.

Caption: 2D Structure of this compound.

Table 1: Fundamental Properties of this compound

| Property | Value | Source |

| CAS Number | 1379811-98-9 | [5][6][7] |

| Molecular Formula | C₉H₉BrO₂ | [5][7] |

| Molecular Weight | 229.07 g/mol | [5][7] |

| IUPAC Name | This compound | [7] |

| Canonical SMILES | OC1(C2=CC=CC(Br)=C2)COC1 | [7] |

| InChI Key | YPFCZNOBTKPTHB-UHFFFAOYSA-N | [7] |

| Physical Form | Solid | |

| Purity | ≥96% (Commercially available) | [7] |

Lipophilicity: Quantifying Molecular Greasiness (LogP & LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a paramount parameter in drug design, governing absorption, distribution, metabolism, excretion, and toxicity (ADMET). It is most commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).[8][9]

-

LogP describes the partition of the neutral form of a molecule between an immiscible organic phase (typically n-octanol) and an aqueous phase.[9]

-

LogD is the partition coefficient at a specific pH and accounts for all ionic species, making it more physiologically relevant for ionizable compounds.[8]

For this compound, the tertiary alcohol is weakly acidic, so at physiological pH (7.4), LogP and LogD₇.₄ are expected to be nearly identical. While experimental data for this specific isomer is not publicly available, a calculated LogP for the analogous 3-(4-Bromophenyl)oxetan-3-ol is 1.67 , suggesting moderate lipophilicity.[10]

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

This "gold standard" method directly measures the partitioning of the compound between n-octanol and a buffer at a physiologically relevant pH.[8] The causality behind this choice is its direct, empirical nature, which avoids the inaccuracies of predictive models.

Caption: Workflow for Shake-Flask LogD Determination.

Step-by-Step Methodology:

-

Preparation of Phases: Prepare phosphate-buffered saline (PBS) at pH 7.4. Mix equal volumes of n-octanol and PBS (pH 7.4) in a separatory funnel, shake vigorously for 24 hours, and allow the layers to separate completely. This creates pre-saturated solvents, a critical step to ensure volume is not lost during the experiment.[11]

-

Compound Addition: Accurately weigh the test compound or add a small volume of a concentrated stock solution (e.g., in DMSO) to a vial containing a known volume of the pre-saturated PBS (pH 7.4) and pre-saturated n-octanol. The final DMSO concentration should be kept low (<1%) to avoid affecting partitioning.

-

Equilibration: Cap the vial tightly and shake it at a constant temperature (e.g., 25°C) for 24-48 hours to ensure thermodynamic equilibrium is reached.[12]

-

Phase Separation: Centrifuge the vial at high speed (e.g., 3000 x g for 15 minutes) to ensure a clean separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and PBS layers using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard calibration curve.[11]

-

Calculation: The LogD₇.₄ is calculated using the formula: LogD = log₁₀ (Concentration in n-octanol / Concentration in PBS).

Aqueous Solubility

Aqueous solubility is a gatekeeper property for oral bioavailability and parenteral formulation.[13] Poor solubility can lead to erratic absorption and is a major cause of compound attrition in development.[14] Two types of solubility are typically measured:

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a DMSO stock, precipitates in aqueous buffer. It's a high-throughput assay used for early-stage screening.[15][16]

-

Thermodynamic Solubility: The true equilibrium solubility of the solid form of a compound in a buffer. It is the definitive measure, crucial for lead optimization and formulation.[12][15]

While specific experimental data for this compound is not in the public domain, the presence of the polar oxetane and hydroxyl groups is expected to confer better solubility compared to a non-functionalized bromophenyl alkane.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This method is considered the "gold standard" as it measures the concentration of a saturated solution in equilibrium with the solid drug, reflecting its true solubility.[12]

Caption: Workflow for Thermodynamic Solubility Measurement.

Step-by-Step Methodology:

-

Slurry Preparation: Add an excess amount of the solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). The presence of visible solid material throughout the experiment is essential.

-

Equilibration: Seal the vial and agitate it at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to allow the system to reach equilibrium.[12]

-

Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step and is typically achieved by centrifugation followed by careful removal of the supernatant or by passing the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Analysis: Dilute the clear, saturated solution with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.[14]

-

Result: The measured concentration represents the thermodynamic solubility of the compound in that specific medium.

Solid-State Properties and X-ray Crystallography

The solid-state form of an active pharmaceutical ingredient (API) influences its stability, dissolution rate, and manufacturability. Single-crystal X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a molecule and how they pack in a crystal lattice.[17][18] This information is invaluable for understanding intermolecular interactions and for structure-based drug design.

Protocol: Growing Single Crystals of Small Molecules for X-ray Analysis

Obtaining a high-quality crystal is often the most challenging step.[17] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline form rather than as an amorphous powder.

Caption: General Workflow for Single Crystal Growth.

Step-by-Step Methodology (Slow Evaporation):

-

Purity is Paramount: Ensure the compound is of the highest possible purity. Impurities can inhibit crystallization or become incorporated into the crystal lattice, degrading diffraction quality.[19]

-

Solvent Selection: Identify a solvent in which this compound is moderately soluble. If it is too soluble, crystals will not form; if it is too insoluble, it will not dissolve sufficiently.[19] A solvent screen with common lab solvents (e.g., hexane, ethyl acetate, acetone, methanol) is a good starting point.[20]

-

Solution Preparation: Prepare a nearly saturated solution by dissolving the compound in a small volume of the chosen solvent, gently warming if necessary to increase solubility.

-

Filtration: Filter the solution while warm through a syringe filter or a small cotton plug into a clean, dust-free vial. This removes nucleation sites like dust, which would lead to the formation of many small crystals instead of a few large ones.[19]

-

Slow Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm with a few pinholes. Place the vial in a vibration-free location.[19] The slow evaporation of the solvent will gradually increase the concentration, leading to slow, ordered crystal growth over several days to weeks.

-

Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, they can be carefully harvested for mounting on the diffractometer.[17]

References

-

Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]

-

Oxetanes in Drug Discovery Campaigns - PMC. National Institutes of Health (NIH). [Link]

-

Oxetanes in Drug Discovery Campaigns | Request PDF. ResearchGate. [Link]

-

Aqueous Solubility Assays. Creative Bioarray. [Link]

-

Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry. ACS Publications. [Link]

-

Aqueous Solubility. Creative Biolabs. [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

-

3-(4-Bromophenyl)oxetan-3-ol | C9H9BrO2 | CID 58382379. PubChem. [Link]

-

This compound | CAS#:1379811-98-9. Chemsrc. [Link]

-

LogD. Cambridge MedChem Consulting. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

X-ray Crystallography. Creative BioMart. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]

-

How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

-

How to grow crystals for X-ray crystallography. IUCr Journals. [Link]

-

X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

-

x Ray crystallography - PMC. National Institutes of Health (NIH). [Link]

- Determination of log P coefficients via a RP-HPLC column.

-

Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]

-

This compound. Appretech Scientific Limited. [Link]

-

Oxetan-3-ol | C3H6O2 | CID 9942117. PubChem. [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. ACS Publications. [Link]

-

Study on Synthesis Of Oxetan-3-ol. ResearchGate. [Link]

-

This compound. Universal Biologicals. [Link]

-

Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes | Organic Letters. ACS Publications. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound(1379811-98-9)核磁图(1HNMR) [m.chemicalbook.com]

- 6. This compound | CAS#:1379811-98-9 | Chemsrc [chemsrc.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. acdlabs.com [acdlabs.com]

- 10. chemscene.com [chemscene.com]

- 11. agilent.com [agilent.com]

- 12. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 13. sygnaturediscovery.com [sygnaturediscovery.com]

- 14. pharmatutor.org [pharmatutor.org]

- 15. Aqueous Solubility Assay - Enamine [enamine.net]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 18. azolifesciences.com [azolifesciences.com]

- 19. How To [chem.rochester.edu]

- 20. journals.iucr.org [journals.iucr.org]

Whitepaper: A Deep Dive into the Structural and Conformational Landscape of 3-(3-Bromophenyl)oxetan-3-ol

Abstract

The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged from a niche curiosity to a cornerstone motif in modern medicinal chemistry.[1][2] Its unique stereoelectronic properties allow for the fine-tuning of critical drug-like characteristics, including aqueous solubility, metabolic stability, and lipophilicity.[3][4][5][6] Often employed as a bioisosteric replacement for gem-dimethyl or carbonyl groups, the oxetane scaffold imparts a desirable three-dimensionality to molecular structures, enhancing their interaction with biological targets.[1][4][7][8] This guide provides a comprehensive structural and conformational analysis of a specific, highly functionalized derivative: 3-(3-Bromophenyl)oxetan-3-ol. By integrating theoretical principles with established analytical methodologies, we will dissect the molecule's architecture, from its fundamental covalent framework to the subtle nuances of its three-dimensional shape. This analysis serves as a critical foundation for researchers aiming to leverage this promising building block in rational drug design and development.

Introduction: The Strategic Importance of the Oxetane Moiety

The strategic incorporation of oxetanes into drug candidates can lead to profound improvements in their pharmacokinetic and pharmacodynamic profiles.[1][8] The strained four-membered ring is not a liability but a feature; it is more polar and less lipophilic than a gem-dimethyl group yet often more metabolically robust than a carbonyl function.[4][5] The oxygen atom acts as a hydrogen bond acceptor, while the ring's puckered, non-planar structure provides access to unexplored chemical space.[3]

This compound (Figure 1) is a tertiary alcohol featuring two key functional groups directly attached to the C3 position of the oxetane ring: a hydroxyl group and a 3-bromophenyl group. This substitution pattern is particularly relevant for several reasons:

-

Tertiary Alcohol: The hydroxyl group provides a crucial hydrogen bond donor and acceptor site, essential for molecular recognition at a target protein.

-

3-Bromophenyl Group: The bromine atom offers a vector for further chemical modification (e.g., through cross-coupling reactions) and can engage in halogen bonding, an increasingly recognized non-covalent interaction in ligand-protein binding. The meta-substitution pattern influences the molecule's overall dipole moment and electronic distribution.

-

Chiral Center: The C3 carbon is a stereocenter, meaning the molecule exists as a pair of enantiomers. Understanding the absolute and relative stereochemistry is paramount, as biological systems are inherently chiral.

A thorough understanding of this molecule's structure and preferred conformation is therefore indispensable for predicting its behavior in a biological environment and for designing next-generation therapeutics.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound with atom numbering.

Structural Elucidation: An Integrated Analytical Approach

Determining the precise structure of this compound requires a multi-faceted analytical strategy. While a definitive crystal structure provides the highest resolution data, spectroscopic methods are essential for routine characterization and for understanding the molecule's behavior in solution.

Synthesis Pathway

The synthesis of 3-aryl-3-hydroxyoxetanes is typically achieved via the addition of an organometallic reagent to oxetan-3-one.[5][9] A plausible and efficient route to this compound involves a Grignard reaction, as outlined below.

Caption: Plausible synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Grignard Reagent: The use of a Grignard reagent, formed from 1,3-dibromobenzene and magnesium, provides a potent carbon nucleophile that readily attacks the electrophilic carbonyl carbon of oxetan-3-one.

-

Solvent and Temperature: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it stabilizes the Grignard reagent. The reaction is initiated at low temperatures (-78 °C) to control the initial exothermic addition and then allowed to warm to ensure completion.

-

Aqueous Workup: A final quench with an aqueous solution (e.g., saturated ammonium chloride) protonates the intermediate alkoxide to yield the final tertiary alcohol product.

Spectroscopic and Physicochemical Profile

The identity and purity of the synthesized molecule are confirmed through a combination of spectroscopic techniques. The expected data are summarized in Table 1.

| Property | Predicted Value / Observation |

| Molecular Formula | C₉H₉BrO₂[10][11] |

| Molecular Weight | 229.07 g/mol [10][11] |

| CAS Number | 1379811-98-9[10][11] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.6-7.2 (m, 4H, Ar-H), 4.9-4.7 (m, 4H, -CH₂-O-), ~2.5 (s, 1H, -OH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 145-120 (Ar-C), 85.5 (-C-(Ar)(OH)-), 75.5 (-CH₂-O-) |

| Mass Spec (EI) | M⁺ peaks at m/z 228 & 230 (~1:1 ratio) |

| IR (KBr) | ~3400 cm⁻¹ (O-H), ~1100 cm⁻¹ (C-O), ~1600, 1480 cm⁻¹ (C=C Ar) |

Expert Insights on Spectroscopic Data:

-

¹H NMR: The four protons on the oxetane ring are diastereotopic due to the C3 chiral center. They are expected to appear as a complex multiplet, likely resembling two overlapping AB quartets, in the 4.7-4.9 ppm region. The aromatic protons will show a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring.

-

¹³C NMR: The key signals are the quaternary carbon at C3 (around 85 ppm) and the methylene carbons of the oxetane ring (around 75 ppm). The presence of six distinct aromatic signals would confirm the meta-substitution pattern.

-

Mass Spectrometry: The most telling feature is the isotopic signature of bromine. The presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance results in two molecular ion peaks (M⁺ and M⁺+2) of almost identical intensity, providing unambiguous confirmation of a single bromine atom in the structure.

Conformational Analysis: The Puckered World of the Oxetane Ring

While 2D structures are useful, a molecule's function is dictated by its 3D shape. The conformational analysis of this compound focuses on the puckering of the oxetane ring and the orientation of its substituents.

Oxetane Ring Puckering

Unsubstituted oxetane is nearly planar, but substitution, particularly at the 3-position, introduces steric and torsional strain that forces the ring into a puckered conformation to increase stability.[4][5] This puckering creates pseudo-axial and pseudo-equatorial positions for the substituents on the C3 carbon.

Caption: Puckered conformation of the oxetane ring showing substituent positions.

Energetic Considerations: To minimize steric hindrance, the bulky 3-bromophenyl group is strongly predicted to favor the less sterically crowded pseudo-equatorial position. The smaller hydroxyl group would consequently occupy the pseudo-axial position. This arrangement minimizes unfavorable 1,3-diaxial-like interactions with the protons on the C2 and C4 carbons.

Rotational Conformation of the Phenyl Ring

The single bond between C3 of the oxetane and the phenyl ring allows for rotation. However, this rotation is not entirely free. The molecule will adopt a minimum-energy conformation to reduce steric clashes between the ortho-hydrogens of the phenyl ring and the oxetane ring itself. Computational modeling (e.g., DFT calculations) would be the ideal tool to precisely determine the rotational barrier and the preferred dihedral angle. This orientation is critical as it dictates the spatial projection of the bromophenyl group, directly impacting how the molecule can fit into a receptor's binding site.

Standard Operating Protocols

To ensure reproducibility and scientific rigor, standardized protocols for the key analytical techniques are essential.

Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.

-

Tuning and Shimming: Allow the instrument to lock onto the deuterium signal, and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard proton spectrum using a 90° pulse angle, a relaxation delay (D1) of 1-2 seconds, and acquire 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time with several hundred to a few thousand scans is typically required. A relaxation delay of 2-5 seconds is recommended.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[12]

Protocol: Single Crystal X-Ray Diffraction (Hypothetical Workflow)

-

Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, dichloromethane/pentane). Employ slow evaporation, vapor diffusion, or slow cooling techniques to encourage the formation of single, diffraction-quality crystals.

-

Crystal Mounting: Carefully select a well-formed crystal (typically <0.5 mm in all dimensions) and mount it on a goniometer head using a cryoprotectant oil.

-

Data Collection: Mount the crystal on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion. The instrument then rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting the diffraction pattern on a detector.

-

Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using direct methods or Patterson methods to find the initial positions of the atoms. This initial model is then "refined" using least-squares methods to achieve the best fit between the calculated and observed diffraction data, yielding precise atomic coordinates, bond lengths, and bond angles.[13]

Conclusion and Future Outlook

The structural analysis of this compound reveals a molecule with a well-defined, three-dimensional architecture governed by the puckered nature of the oxetane ring and the steric demands of its substituents. The pseudo-equatorial preference of the bulky bromophenyl group is a key conformational feature. This detailed understanding is not merely academic; it is the foundational knowledge required for its application in drug discovery.

By appreciating the precise shape, hydrogen bonding capabilities, and potential for further functionalization, medicinal chemists can strategically incorporate this building block to:

-

Optimize Ligand-Target Interactions: The defined 3D geometry can be modeled to fit precisely into enzyme active sites or receptor binding pockets.

-

Enhance Physicochemical Properties: Leverage the inherent polarity of the oxetane and hydroxyl groups to improve solubility and reduce clearance.[1][4]

-

Explore New Chemical Space: Use the bromine atom as a synthetic handle for creating libraries of analogues to build structure-activity relationships (SAR).

The continued exploration of functionalized oxetanes like this compound will undoubtedly fuel the development of next-generation therapeutics with improved efficacy and safety profiles.

References

-

Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. [Link]

-

Oxetanes in Drug Discovery Campaigns. National Center for Biotechnology Information. [Link]

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

-

Oxetanes in Drug Discovery Campaigns | Request PDF. ResearchGate. [Link]

-

Burkhard, J. A., et al. (2017). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

-

3-(4-Bromophenyl)oxetan-3-ol | C9H9BrO2. PubChem. [Link]

-

Stepan, A. F., et al. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. National Center for Biotechnology Information. [Link]

-

This compound. Appretech Scientific Limited. [Link]

-

Chemical Space Exploration of Oxetanes. MDPI. [Link]

-

Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. [Link]

-

X-ray diffraction structure analysis of oxetane 5 e. ResearchGate. [Link]

-

Study on Synthesis Of Oxetan-3-ol. ResearchGate. [Link]

-

Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]

-

This compound. Universal Biologicals. [Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. atlantis-press.com [atlantis-press.com]

- 9. mdpi.com [mdpi.com]

- 10. This compound | 1379811-98-9 [chemicalbook.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

A Spectroscopic Guide to 3-(3-Bromophenyl)oxetan-3-ol: Unveiling Molecular Architecture for Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Oxetanes in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valuable scaffold in modern drug discovery. Initially explored as a niche structural motif, its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional structure—offers medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacokinetic profiles of drug candidates. The incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of nearby functional groups.

One of the key applications of the oxetane moiety is as a bioisostere for more common functional groups like gem-dimethyl or carbonyl groups. For instance, replacing a gem-dimethyl group with an oxetane can enhance aqueous solubility by a significant margin, a critical factor for improving oral bioavailability. This strategic replacement allows for the optimization of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately leading to more promising drug candidates. The compound at the center of this guide, 3-(3-Bromophenyl)oxetan-3-ol, serves as an excellent case study for understanding the spectroscopic characteristics of this important class of molecules. This guide will provide a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into its structural confirmation and the experimental considerations for its characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the connectivity and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for acquiring NMR data for a small molecule like this compound is crucial for reproducibility and accuracy.

Sample Preparation:

-

Mass Measurement: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it must dissolve the analyte without contributing interfering signals to the spectrum.

-

Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be employed.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

Instrumental Parameters (for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds between scans to allow for full relaxation of the protons.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum and enhance sensitivity.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: 2-5 seconds.

-

Diagram of the NMR Experimental Workflow:

Caption: Workflow for acquiring a solid-state IR spectrum.

IR Spectral Data and Interpretation (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium | C-H stretch (aliphatic, oxetane) |

| 1600-1450 | Medium-Weak | C=C stretch (aromatic) |

| 1150-1050 | Strong | C-O stretch (ether, oxetane) |

| 1050-1000 | Strong | C-O stretch (tertiary alcohol) |

| ~780 | Strong | C-Br stretch |

-

O-H Stretch (3600-3200 cm⁻¹): A broad and strong absorption in this region is a definitive indicator of the hydroxyl group, with the broadening due to intermolecular hydrogen bonding.

-

C-H Stretches (3100-2850 cm⁻¹): The absorptions slightly above 3000 cm⁻¹ are characteristic of the sp² C-H bonds of the aromatic ring, while those just below 3000 cm⁻¹ are from the sp³ C-H bonds of the oxetane ring.

-

C-O Stretches (1150-1000 cm⁻¹): Strong absorptions in this region are expected for both the C-O single bond of the cyclic ether and the C-O single bond of the tertiary alcohol.

-

C-Br Stretch (~780 cm⁻¹): A strong absorption in the fingerprint region can be attributed to the carbon-bromine bond.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI-MS)

Electrospray ionization is a soft ionization technique suitable for polar molecules like this compound, as it typically keeps the molecule intact.

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the micromolar concentration range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Infusion: The sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump.

-

Ionization: A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions.

-

Mass Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio.

Diagram of the ESI-MS Experimental Workflow:

Caption: A simplified workflow for ESI-MS analysis.

Mass Spectrum and Fragmentation Analysis (Predicted)

The mass spectrum of this compound would provide key information for its identification.

-

Molecular Ion Peak ([M+H]⁺): With ESI, the most prominent peak is expected to be the protonated molecule at m/z 230.98 (for ⁷⁹Br) and 232.98 (for ⁸¹Br), reflecting the natural isotopic abundance of bromine. The presence of this isotopic pattern is a strong confirmation of a single bromine atom in the molecule.

-

Key Fragmentation Pathways: While ESI is a soft ionization technique, some fragmentation can occur. Common fragmentation pathways for cyclic ethers involve ring-opening or loss of small neutral molecules.

-

Loss of Water: A peak corresponding to [M+H - H₂O]⁺ would be expected due to the presence of the hydroxyl group.

-

Ring Cleavage: Fragmentation of the oxetane ring could lead to various smaller charged species. For example, cleavage could result in the loss of formaldehyde (CH₂O).

-

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides an unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. For researchers in drug discovery, a thorough understanding of these analytical techniques is paramount for the confident characterization of novel chemical entities. The insights gained from the spectroscopic data of this oxetane-containing molecule underscore the importance of this scaffold in medicinal chemistry and provide a framework for the analysis of other similar compounds.

References

-

[4.Describe the procedure for preparing a liquid sample for infrared examination. 5. Although IR... - Homework.Study.com]([Link]

commercial availability and suppliers of 3-(3-Bromophenyl)oxetan-3-ol

An In-Depth Technical Guide to 3-(3-Bromophenyl)oxetan-3-ol for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a crucial building block for professionals in drug discovery and medicinal chemistry. We will explore its chemical properties, commercial availability, synthetic utility, and strategic applications, offering field-proven insights into its role in modern pharmaceutical development.

The Strategic Importance of the Oxetane Moiety in Drug Design

The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged as a highly valuable motif in drug discovery.[1] Its incorporation into a lead molecule can profoundly and beneficially alter key physicochemical properties. Unlike commonly used functionalities like gem-dimethyl or carbonyl groups, the oxetane unit can simultaneously improve aqueous solubility, enhance metabolic stability, and adjust lipophilicity.[2][3] this compound serves as a key intermediate, providing a synthetically accessible entry point to this privileged structural class. The bromine atom offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling rapid diversification of molecular scaffolds.

Core Chemical and Physical Properties

A thorough understanding of a compound's properties is fundamental to its effective application in synthesis and screening. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1379811-98-9 | [4] |

| Molecular Formula | C₉H₉BrO₂ | [4] |

| Molecular Weight | 229.07 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| InChI Key | YPFCZNOBTKPTHB-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1C(O)(COC1)C2=CC(=CC=C2)Br | [4] |

| Physical Form | Solid | [5] |

| Typical Purity | ≥96-97% | [4] |

| Storage | Sealed in a dry environment at 2-8°C |

Commercial Availability and Sourcing

This compound is readily available from a range of specialized chemical suppliers. This accessibility is critical for researchers requiring a reliable supply chain for both initial discovery and scale-up activities. The following table details prominent suppliers and their typical offerings.

| Supplier | Product / Catalog No. | Purity | Available Quantities |

| Fluorochem | F475001 | 96% | 100 mg, 250 mg, 500 mg, 1 g, 5 g, 10 g |

| Chiralen | 3955275 | 97% | 100 mg, 250 mg, 1 g |

| Appretech Scientific | APT005400 | N/A | Inquiry-based |

| Abovchem | AC544094 | 95% | 100 mg, 250 mg, 1 g, 5 g, Bulk Inquiry |

Note: While some major suppliers like Sigma-Aldrich and ChemScene list the para-isomer (3-(4-Bromophenyl)oxetan-3-ol), their catalogs indicate a broad capability in oxetane chemistry, suggesting custom synthesis of the meta-isomer is often feasible.[5][6]

Synthetic Utility and Chemical Reactivity

The true value of this compound lies in its synthetic versatility. The oxetane ring itself, while stable under many conditions, can be strategically opened, and the tertiary alcohol can be functionalized.

General Synthesis of the Oxetane Core

While specific vendor-proprietary syntheses for this exact molecule are not public, the general construction of the oxetan-3-ol core is well-documented. Common strategies include the intramolecular cyclization of appropriately substituted diol precursors or the gold-catalyzed oxidative cyclization of propargyl alcohols.[2][7][8] A simplified retrosynthetic analysis highlights the key disconnection approach.

Caption: Oxetane as a superior bioisostere for a gem-dimethyl group.

Modulation of Physicochemical Properties

The introduction of an oxetane can significantly improve a compound's profile:

-

Solubility: The polar oxygen atom enhances aqueous solubility, a critical factor for oral bioavailability. [2]* Metabolic Stability: Replacing metabolically vulnerable groups with an oxetane can increase a drug's half-life. [3][9]* pKa Modulation: The electron-withdrawing nature of the oxetane can lower the pKa of nearby basic amines, a strategy used to mitigate off-target effects such as hERG channel inhibition. [3]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified with several hazard statements.

Hazard Profile

Based on available Safety Data Sheets (SDS), the primary hazards include:

-

H302: Harmful if swallowed. [4][10]* H315: Causes skin irritation. [4][10]* H319: Causes serious eye irritation. [4][10]* H335: May cause respiratory irritation. [4][10]

Recommended Handling Protocol

A standardized workflow should be followed to minimize exposure and ensure safe handling.

Caption: Recommended laboratory safety workflow.

Always consult the most recent SDS from your supplier before use. [11][12]Store the compound in a tightly sealed container in a refrigerator (2-8°C) to maintain its integrity.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for overcoming common hurdles in drug development. Its commercial availability from reliable suppliers, coupled with its versatile reactivity and the profound, positive impact of the oxetane moiety on drug-like properties, makes it an indispensable building block for researchers and scientists. By leveraging the unique characteristics of this compound, development professionals can accelerate the design and synthesis of next-generation therapeutics with improved safety and efficacy profiles.

References

- This compound - Appretech Scientific Limited. Appretech Scientific Limited.

- 3-(4-Bromophenyl)oxetan-3-ol | 1093878-32-0 - Sigma-Aldrich. Sigma-Aldrich.

- This compound - Fluorochem. Fluorochem.

- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- Oxetan compounds - Abovchem. Abovchem.

- Study on Synthesis Of Oxetan-3-ol.

- 1363382-09-5|3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane - BLDpharm. BLDpharm.

- Safety Data Sheet - Angene Chemical. Angene Chemical.

- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.

- 1093878-32-0 | 3-(4-Bromophenyl)oxetan-3-ol - ChemScene. ChemScene.

- Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online.

- Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group.

- Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central (PMC).

- Study on Synthesis Of Oxetan-3-ol.

- 3-(4-Bromophenyl)oxetan-3-ol | 1093878-32-0 - Sigma-Aldrich. Sigma-Aldrich.

- 3-(3-Bromophenyl)oxetane - MySkinRecipes. MySkinRecipes.

- This compound - CHIRALEN. CHIRALEN.

- Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes.

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlantis-press.com [atlantis-press.com]

- 3. tandfonline.com [tandfonline.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 3-(4-Bromophenyl)oxetan-3-ol | 1093878-32-0 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. angenechemical.com [angenechemical.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-(3-bromophenyl)oxetan-3-ol (CAS Number: 1379811-98-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-bromophenyl)oxetan-3-ol is a synthetic organic compound featuring a core oxetane ring substituted with a 3-bromophenyl group and a hydroxyl group at the 3-position. The oxetane motif, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry. Its incorporation into drug candidates can lead to improved physicochemical properties such as aqueous solubility and metabolic stability, often serving as a bioisostere for gem-dimethyl or carbonyl groups. The presence of a bromine atom on the phenyl ring provides a versatile handle for further chemical modifications through various cross-coupling reactions, making this compound a valuable building block in the synthesis of more complex molecules for drug discovery and materials science.

This guide provides a comprehensive overview of the known properties, a detailed synthesis protocol, and the potential applications of this compound, with a focus on its role in medicinal chemistry.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 1379811-98-9 | N/A |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | C1C(CO1)(C2=CC=C(C=C2)Br)O | N/A |

| Appearance | Likely a solid at room temperature | Inferred |

| Storage Conditions | 2-8°C, Sealed in a dry environment | [1] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Grignard reaction. This well-established method in organic chemistry involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to a ketone. In this case, 3-bromophenylmagnesium bromide is reacted with oxetan-3-one.

The causality behind this experimental choice lies in the high reactivity of the Grignard reagent, which acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of oxetan-3-one. The subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol. The self-validating nature of this protocol is evident in the predictable and high-yielding formation of the carbon-carbon bond.

Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of 3-aryl-oxetan-3-ols.

Step 1: Preparation of 3-bromophenylmagnesium bromide (Grignard Reagent)

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 equivalents).

-

Under a nitrogen atmosphere, add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.

-

In the dropping funnel, prepare a solution of 1,3-dibromobenzene (1.0 equivalent) in the same anhydrous solvent.

-

Add a small portion of the 1,3-dibromobenzene solution to the magnesium suspension. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the shiny magnesium surface. If the reaction does not start, a small crystal of iodine can be added as an initiator.

-

Once the reaction has started, add the remaining 1,3-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution will appear as a cloudy, grayish mixture.

Step 2: Reaction with Oxetan-3-one

-

Cool the freshly prepared Grignard reagent in an ice-water bath.

-

Dissolve oxetan-3-one (0.9 equivalents) in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the oxetan-3-one solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

Step 3: Work-up and Purification

-

Cool the reaction mixture in an ice-water bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

As of the current literature, there is limited specific biological activity or mechanistic data available for this compound itself. Its primary role in the scientific community is that of a versatile chemical building block.

The broader class of oxetane-containing molecules, however, has been extensively explored in medicinal chemistry. The oxetane ring is considered a "magic" fragment in drug design due to its ability to act as a bioisosteric replacement for other common functional groups. For instance, the oxetane-3-ol moiety can serve as a bioisostere for a carboxylic acid group. This substitution can improve a drug candidate's pharmacokinetic profile by reducing its acidity and potentially enhancing its ability to cross cell membranes.

The introduction of an oxetane can positively influence:

-

Aqueous Solubility: The polar ether oxygen of the oxetane ring can improve the solubility of a molecule in aqueous environments.

-

Metabolic Stability: The four-membered ring is generally more stable to metabolic degradation compared to other functional groups it might replace.

-

Lipophilicity: The replacement of a lipophilic group (like a gem-dimethyl group) with an oxetane can reduce the overall lipophilicity of a compound, which can be beneficial for its drug-like properties.

-

Molecular Conformation: The rigid structure of the oxetane ring can lock the conformation of a molecule, potentially leading to a better fit with its biological target.

The 3-bromophenyl substituent on this particular molecule opens up avenues for further derivatization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Signaling Pathway Context (Hypothetical)

While no specific pathway has been elucidated for this compound, a hypothetical scenario for a derivative of this compound could involve its function as an inhibitor of a protein kinase. The core scaffold could be designed to fit into the ATP-binding pocket of the kinase, with the bromophenyl group serving as a vector for attaching substituents that interact with specific residues in the active site to achieve potency and selectivity.

Sources

A Technical Guide to the Preliminary Biological Activity Screening of 3-(3-Bromophenyl)oxetan-3-ol

Preamble: The Rationale for Investigation

In the landscape of modern drug discovery, the strategic incorporation of novel chemical scaffolds is paramount to accessing new biological space and overcoming challenges in existing pharmacotherapy. The oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif. Its introduction into molecular frameworks can profoundly enhance key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, while also acting as a bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyls.[1][2][3] The compound at the center of this guide, 3-(3-Bromophenyl)oxetan-3-ol, combines this promising oxetane core with a bromophenyl substituent—a feature frequently associated with potent bioactivity in diverse therapeutic areas.

This document serves as a technical and strategic guide for conducting a preliminary, yet comprehensive, biological activity screening of this novel entity. The objective of such a screening is not exhaustive characterization but rather the rapid and efficient identification of potential "hit" activities that warrant more focused investigation.[4][5] We will proceed through a logically tiered workflow, beginning with an essential assessment of cytotoxicity to establish a therapeutic window, followed by parallel screening funnels targeting key areas of unmet medical need: oncology, inflammation, and infectious diseases. The methodologies described herein are designed to be robust, reproducible, and self-validating through the stringent use of controls, reflecting best practices in preclinical research.

Compound Profile and Handling

Before commencing any biological evaluation, a thorough understanding of the test article's properties is essential for accurate and reproducible assay performance.

Chemical Structure: this compound CAS Number: 1379811-98-9[6][7] Molecular Formula: C₉H₉BrO₂[7] Molecular Weight: 229.07 g/mol [8]

Preparation of Stock Solutions

The compound's solubility dictates the choice of solvent for stock solutions. Given its predicted lipophilic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

Protocol:

-

Accurately weigh 5-10 mg of this compound using an analytical balance.

-

Dissolve the compound in high-purity, anhydrous DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM). Ensure complete dissolution using gentle vortexing or sonication.

-

Store the primary stock at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound.

-

For all biological assays, create intermediate dilutions from the primary stock. The final concentration of DMSO in the assay medium must be carefully controlled and typically should not exceed 0.5% (v/v) to avoid solvent-induced artifacts. A vehicle control (medium with the equivalent concentration of DMSO) is mandatory in all experiments.

A Tiered Screening Strategy: From General Toxicity to Specific Activity

A logical screening cascade maximizes efficiency by using broad, cost-effective assays to filter compounds before committing to more complex and resource-intensive experiments. Our strategy is built on this principle.

Caption: A tiered workflow for preliminary biological screening.

Tier 1: In Vitro Cytotoxicity Assessment

The initial and most critical step is to determine the compound's intrinsic cytotoxicity. This data is essential for interpreting any observed biological activity and establishing a concentration range for subsequent screens. The MTT assay is a robust, colorimetric method for this purpose, assessing cell metabolic activity as a proxy for cell viability.[9][10]

Principle of the MTT Assay

Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of the yellow-colored MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) salt, converting it into an insoluble purple formazan product.[9][11] The amount of formazan produced is directly proportional to the number of viable cells.[12] This formazan can be solubilized and quantified by measuring its absorbance, typically around 570 nm.[12]

Experimental Protocol: MTT Cytotoxicity Assay

Cell Lines: A panel of cell lines should be used to assess broad-spectrum vs. selective cytotoxicity. A common starting panel includes:

-

HEK293: Human embryonic kidney cells (representing non-cancerous human cells).

-

MCF-7: Human breast adenocarcinoma (cancer cell line).

-

A549: Human lung carcinoma (cancer cell line).

-

HepG2: Human liver carcinoma (cancer cell line, also relevant for potential hepatotoxicity).

Methodology:

-

Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

-

Compound Treatment: Prepare a series of 2-fold serial dilutions of this compound in culture medium from the DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound concentrations.

-

Controls (Crucial for Data Integrity):

-

Negative Control: Wells with cells treated with culture medium only.

-

Vehicle Control: Wells with cells treated with medium containing the highest concentration of DMSO used in the experiment (e.g., 0.5%).

-

Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine).

-

Blank Control: Wells with medium only (no cells) to measure background absorbance.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Observe the formation of purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background.[9]

Data Analysis and Presentation

-

Subtract the average absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

-

Plot % Viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Table 1: Example Data Presentation for Cytotoxicity Screening

| Cell Line | Compound IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |

|---|---|---|

| HEK293 | > 100 | 1.2 |

| MCF-7 | 15.6 | 0.8 |

| A549 | 22.4 | 1.5 |

| HepG2 | 45.1 | 2.1 |

Tier 2: Primary Biological Activity Screens

Based on the cytotoxicity profile, non-toxic to moderately toxic concentrations are selected for the primary activity screens.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Rationale: During inflammation, macrophages are activated by stimuli like lipopolysaccharide (LPS), leading to the upregulation of inducible nitric oxide synthase (iNOS) and the production of large amounts of nitric oxide (NO), a key inflammatory mediator.[13] Therefore, inhibiting NO production is a valid strategy for screening potential anti-inflammatory agents.[14][15]

Caption: Simplified pathway of LPS-induced NO production.

Protocol:

-

Cell Line: Use a murine macrophage cell line such as RAW 264.7.

-

Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells for 1-2 hours with various non-toxic concentrations of this compound.

-

Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.

-

Controls:

-

Negative Control: Untreated cells (no compound, no LPS).

-

Vehicle Control: Cells treated with DMSO and LPS.

-

Positive Control: Cells treated with a known iNOS inhibitor (e.g., L-NAME) and LPS.

-

-

Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

-

NO Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for another 10 minutes. A purple/magenta color will develop.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

Table 2: Example Data Presentation for Anti-inflammatory Screening

| Compound Conc. (µM) | % NO Inhibition | % Cell Viability (Concurrent MTT) |

|---|---|---|

| 1 | 5.2 | 98.7 |

| 5 | 25.8 | 96.5 |

| 10 | 55.1 | 94.2 |

| 25 | 89.3 | 91.0 |

| IC₅₀ (µM) | 9.1 | > 100 |

Note: A concurrent viability test is essential to ensure that NO reduction is not due to cytotoxicity.

Antimicrobial Activity: Broth Microdilution Assay

Rationale: The increasing threat of antimicrobial resistance necessitates the discovery of novel antibiotics.[16] The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[17]

Protocol:

-

Microorganisms: Screen against a panel of clinically relevant bacteria and fungi, including:

-

Staphylococcus aureus (Gram-positive)

-

Escherichia coli (Gram-negative)

-

Pseudomonas aeruginosa (Gram-negative, often multi-drug resistant)

-

Candida albicans (Fungus/Yeast)

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to each well.

-

Add 50 µL of the test compound at 2x the desired final concentration to the first column.

-

Perform 2-fold serial dilutions across the plate.

-

Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL) and add 50 µL to each well.

-

-

Controls:

-

Growth Control: Wells with inoculum but no compound.

-

Sterility Control: Wells with medium only.

-

Positive Control: Wells with a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for C. albicans.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density (OD) at 600 nm.

Table 3: Example Data Presentation for Antimicrobial Screening

| Microorganism | Compound MIC (µg/mL) | Positive Control MIC (µg/mL) |

|---|---|---|

| S. aureus | 16 | Ciprofloxacin: 0.5 |

| E. coli | > 128 | Ciprofloxacin: 0.25 |

| P. aeruginosa | > 128 | Ciprofloxacin: 1 |

| C. albicans | 64 | Fluconazole: 2 |

Conclusion and Future Directions

This guide outlines a foundational strategy for the preliminary biological evaluation of this compound. The tiered approach ensures that resources are directed efficiently, starting with a critical cytotoxicity assessment before proceeding to specific activity screens. The described protocols for anti-inflammatory and antimicrobial screening represent robust, validated methods for initial hit identification.

Positive results in any of these primary assays would trigger a "hit validation" phase. This would involve confirming the activity through repeat experiments, assessing selectivity against a broader panel of cell lines or microbial strains, and initiating preliminary structure-activity relationship (SAR) studies with synthesized analogs. Ultimately, this systematic screening process is the crucial first step in determining whether this compound or its derivatives hold promise as leads for future drug development programs.[18]

References

-

Abbas, M., El-Ganiny, A. M., & Youssef, A. M. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Center for Biotechnology Information. [Link]

-

Pérez-Recalde, M., Ruiz-Arias, I., & Hermida-Gómez, T. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

-

Jijith, U. S., & Jayakumari, S. (2018). IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. Vels Institute of Science Technology and Advanced Studies. [Link]

-

Russell, A. D. (1995). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. CRC Press. [Link]

-

Twarużek, M., Zastempowska, E., Soszczyńska, E., & Ałtyn, I. (2014). The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. Progress in Plant Protection. [Link]

-

Jijith, U. S., & Jayakumari, S. (2018). IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. Semantic Scholar. [Link]

-

Institute for In Vitro Sciences, Inc. Anti-Inflammatory Screen. [Link]

-

Jijith, U. S., & Jayakumari, S. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]

-

Xiang, D., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH. [Link]

- Arain, T. M., et al. (2003). Methods of screening for antimicrobial compounds.

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Loza-Correa, M., & Diaz-Parga, L. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. [Link]

-

NAMSA. MTT Cytotoxicity Study. [Link]

-

Wisdom Library. (2025). Biological screening: Significance and symbolism. [Link]

-

Stepan, A. F., et al. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]

-

Scott, J. S., & Williams, G. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]

-

PubChem. 3-(4-Bromophenyl)oxetan-3-ol. [Link]

-

Appretech Scientific Limited. This compound. [Link]

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery Campaigns. PMC - NIH. [Link]

-

Scott, J. S., & Williams, G. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]

-

Slideshare. Biological Screening of Herbal Drugs in detailed. [Link]

-

Zhang, J. H. (2009). Advances in Biological Screening for Lead Discovery. Royal Society of Chemistry. [Link]

-

Wang, M. W., Hao, X., & Chen, K. (2007). Biological screening of natural products and drug innovation in China. PubMed Central. [Link]

-

Hsueh, P. (2024). Enhancing Drug Development Through Improved Screening Strategies. YouTube. [Link]

-

Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]

-

Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. ResearchGate. [Link]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

-

Shvartsberg, Y., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. [Link]

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlantis-press.com [atlantis-press.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biological screening: Significance and symbolism [wisdomlib.org]

- 5. Biological screening of natural products and drug innovation in China - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 1379811-98-9 [chemicalbook.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 3-(4-Bromophenyl)oxetan-3-ol | C9H9BrO2 | CID 58382379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. namsa.com [namsa.com]

- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. ir.vistas.ac.in [ir.vistas.ac.in]

- 14. IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. youtube.com [youtube.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, and Storage of 3-(3-Bromophenyl)oxetan-3-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the critical safety, handling, and storage considerations for 3-(3-Bromophenyl)oxetan-3-ol, a novel building block of increasing interest in medicinal chemistry. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical laboratory application, ensuring both scientific integrity and personnel safety. This document is structured to provide not just protocols, but the scientific rationale underpinning them, fostering a proactive safety culture.

Understanding the Molecule: A Risk-Based Perspective

This compound is a unique trifunctional molecule: a brominated aromatic ring, a tertiary alcohol, and a strained four-membered oxetane ring. Each of these components contributes to its chemical personality and, consequently, its hazard profile.

-

The Bromophenyl Group: Halogenated aromatic compounds can possess toxicological properties and may be persistent in the environment. The presence of bromine necessitates careful handling to avoid inhalation, ingestion, and skin contact.[1][2][3][4]

-

The Tertiary Alcohol: While the alcohol functional group itself is common, its position on the strained oxetane ring influences the molecule's reactivity.

-

The Oxetane Ring: The four-membered ether ring is characterized by significant ring strain (approximately 25.5 kcal/mol), making it susceptible to ring-opening reactions, particularly under acidic conditions.[5][6] However, the 3,3-disubstituted pattern in this molecule offers enhanced stability compared to other substituted oxetanes.[7][8][9][10][11][12] Understanding this delicate balance between stability and reactivity is paramount for its safe handling.

Due to the absence of a publicly available, comprehensive Safety Data Sheet (SDS) for this compound, the following hazard identification is based on data from its close isomer, 3-(4-Bromophenyl)oxetan-3-ol, and the known reactivity of the oxetane class.[13]

Hazard Identification and Classification

Based on available data for the isomeric compound, this compound should be treated as a hazardous substance with the following classifications under the Globally Harmonized System (GHS):

| Hazard Class | GHS Hazard Statement | Implication for Handling |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Avoid direct contact with skin. Wear appropriate chemical-resistant gloves. |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Wear safety glasses or goggles. An eyewash station should be readily accessible. |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. |